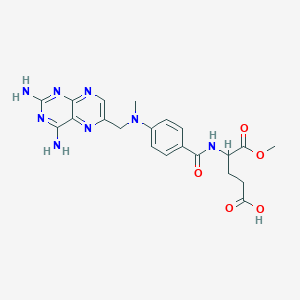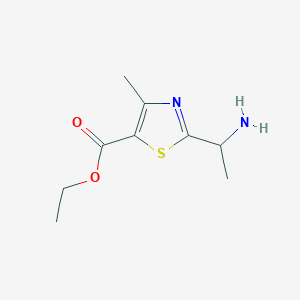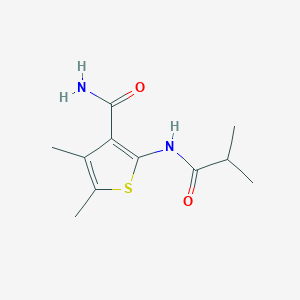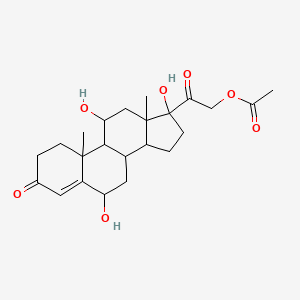![molecular formula C42H51N6NaO4RuS2 B12317288 Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- is a complex compound that features a central ruthenium ion coordinated with various ligands
Vorbereitungsmethoden
The synthesis of Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- involves several steps. One common method involves the reduction of a ruthenium precursor, such as ruthenium trichloride, in the presence of the ligands 2,2’-bipyridine-4,4’-dicarboxylate and 4,4’-dinonyl-2,2’-bipyridine. The reaction is typically carried out in a solvent such as ethanol or water, under reflux conditions. The thiocyanate ligands are then introduced to complete the coordination sphere around the ruthenium ion .
Analyse Chemischer Reaktionen
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- undergoes various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in dye-sensitized solar cells as a sensitizer, improving the efficiency of solar energy conversion
Wirkmechanismus
The mechanism by which Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- exerts its effects involves the interaction of the ruthenium center with its ligands. The ligands modulate the electronic properties of the ruthenium ion, allowing it to participate in various redox and catalytic processes. The thiocyanate ligands, in particular, play a crucial role in stabilizing the complex and facilitating electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ruthenium-based complexes with bipyridine ligands, such as:
Ruthenium(II) tris(bipyridine): Known for its use in photochemical and electrochemical applications.
Ruthenium(II) bis(2,2’-bipyridine)(4,4’-dicarboxylato): Used in dye-sensitized solar cells.
Ruthenium(II) bis(2,2’-bipyridine)(5-amino-1,10-phenanthroline): Utilized in bioanalysis and imaging
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- stands out due to its unique combination of ligands, which confer specific electronic and steric properties, making it particularly effective in certain applications such as dye-sensitized solar cells and bioanalysis .
Eigenschaften
IUPAC Name |
sodium;2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);diisothiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Na.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;;/q;;2*-1;+1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRLIZIPPIXIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Na+].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N6NaO4RuS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)



![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)

![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)

![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)

![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)

